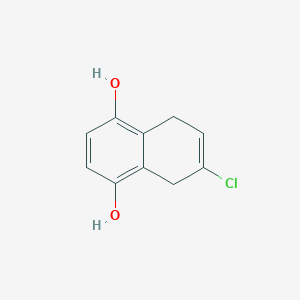
6-Chloro-5,8-dihydronaphthalene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5,8-dihydronaphthalene-1,4-diol is a chemical compound with the molecular formula C10H9ClO2 and a molecular weight of 196.635 g/mol . It is a derivative of naphthalene, characterized by the presence of a chlorine atom and two hydroxyl groups on the naphthalene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,8-dihydronaphthalene-1,4-diol typically involves the chlorination of 5,8-dihydronaphthalene-1,4-diol. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process parameters, such as temperature, reaction time, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5,8-dihydronaphthalene-1,4-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted naphthalenediols.
Aplicaciones Científicas De Investigación
6-Chloro-5,8-dihydronaphthalene-1,4-diol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Chloro-5,8-dihydronaphthalene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthalenediol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5,8-Dihydronaphthalene-1,4-diol: Similar structure but without the chlorine atom, leading to different chemical properties and reactivity.
6-Methyl-5,8-dihydronaphthalene-1,4-diol: Contains a methyl group instead of a chlorine atom, resulting in different steric and electronic effects.
Uniqueness
6-Chloro-5,8-dihydronaphthalene-1,4-diol is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and may impart distinct biological activities compared to its non-chlorinated analogs .
Propiedades
Número CAS |
6941-86-2 |
|---|---|
Fórmula molecular |
C10H9ClO2 |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
6-chloro-5,8-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H9ClO2/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1,3-4,12-13H,2,5H2 |
Clave InChI |
ZZPSBSRCCYSZFI-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(CC2=C(C=CC(=C21)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















